5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Overview
Description
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is a complex organic compound characterized by its unique heterocyclic structure. This compound features a fusion of furanyl, morpholinyl, thiazolo, and triazolol rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furanyl Intermediate: Starting with a furanyl precursor, the compound undergoes a series of reactions to introduce the morpholinyl group. This step often involves nucleophilic substitution reactions under controlled temperature and pH conditions.
Cyclization to Form the Thiazolo Ring: The intermediate is then subjected to cyclization reactions to form the thiazolo ring. This step may require the use of specific catalysts and solvents to facilitate the ring closure.
Final Assembly: The final step involves the introduction of the triazolol ring, which is achieved through a series of condensation reactions. This step is crucial for ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with biological targets to understand its mode of action.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol: A closely related compound with a similar structure but differing in the substitution pattern.
6-Thiazolo[3,2-b][1,2,4]triazolol derivatives: Various derivatives with modifications to the thiazolo or triazolol rings, offering different chemical and biological properties.
Uniqueness
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is unique due to its specific combination of functional groups and ring systems. This uniqueness contributes to its distinct reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[furan-2-yl(morpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c18-12-11(21-13-14-8-15-17(12)13)10(9-2-1-5-20-9)16-3-6-19-7-4-16/h1-2,5,8,10,18H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQIRLYJSAYIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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